2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid
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Overview
Description
2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid is a synthetic organic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 2-aminobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins and enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor with anti-cancer properties.
Uniqueness
2-(n-Methyl-3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its trimethoxyphenyl group provides a versatile pharmacophore that can be modified to enhance its biological activity and selectivity .
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[methyl-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21NO6/c1-21(15-8-6-5-7-14(15)20(23)24)18(22)10-9-13-11-16(25-2)19(27-4)17(12-13)26-3/h5-12H,1-4H3,(H,23,24) |
InChI Key |
YOISROUYNXCHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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